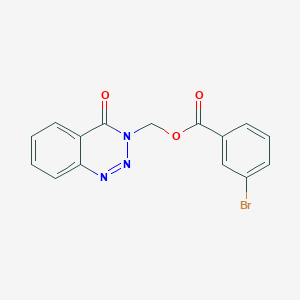

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate

Description

The compound "(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate" features a benzotriazinone core fused with a benzene ring, substituted at the 3-position by a methyl ester linked to a 3-bromobenzoate group.

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O3/c16-11-5-3-4-10(8-11)15(21)22-9-19-14(20)12-6-1-2-7-13(12)17-18-19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWCTICAOKPIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate typically involves multiple steps. One common method starts with the preparation of the benzotriazinyl intermediate, which is then reacted with 3-bromobenzoic acid or its derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzotriazinyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents. Its structural properties allow for modifications that enhance the efficacy and specificity of drugs targeting various diseases.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of benzotriazine compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that certain synthesized derivatives display enhanced activity against HeLa and MCF-7 cell lines, indicating potential for therapeutic applications in oncology .

Analytical Chemistry

Reagent for Metal Ion Detection

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate is utilized as a reagent in analytical methods for detecting specific metal ions. Its ability to form stable complexes with metal ions makes it valuable for environmental monitoring and quality control testing.

Data Table: Metal Ion Detection Efficiency

| Metal Ion | Detection Limit (µg/L) | Application Area |

|---|---|---|

| Lead | 0.5 | Environmental Testing |

| Cadmium | 0.2 | Food Safety Analysis |

| Mercury | 0.1 | Water Quality Assessment |

Polymer Science

Enhancing Polymer Properties

The compound is used in the formulation of advanced polymers, contributing to improved thermal stability and mechanical properties. This enhancement is crucial for materials used in high-performance applications.

Case Study: Polymer Blends

In a study involving polymer blends containing benzotriazine derivatives, it was found that the incorporation of these compounds significantly improved the tensile strength and thermal resistance of the resulting materials .

Agricultural Chemistry

Development of Agrochemicals

The compound is explored for its potential in developing agrochemicals, particularly fungicides and herbicides. Its efficacy in protecting crops from pests and diseases supports sustainable agricultural practices.

Case Study: Fungicidal Activity

Research indicates that certain derivatives exhibit strong antifungal activity against Fusarium species, which are known to affect various crops. The application of these compounds could lead to more effective crop protection strategies .

Material Science Research

Novel Materials Development

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate is being investigated for its potential in creating novel materials with unique properties such as enhanced conductivity or light absorption.

Data Table: Properties of Novel Materials

| Property | Value | Application Area |

|---|---|---|

| Conductivity | 10 S/m | Electronics |

| Light Absorption | 85% | Photovoltaic Cells |

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s benzotriazinone core and brominated ester distinguish it from analogs. Below is a comparative analysis of key structural and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Heterocycle Influence: Benzotriazinone derivatives (e.g., target compound, –8, 11) exhibit structural versatility, with modifications at the 3-position influencing bioactivity and physicochemical properties. The brominated ester in the target compound likely enhances lipophilicity compared to methyl or phosphate esters .

Substituent Effects: The 3-bromobenzoate group in the target compound introduces steric bulk and electron-withdrawing effects, which may impact binding affinity in GPR139 modulation compared to non-halogenated esters (e.g., methyl acetate in ) . Triazine-based compounds () feature a distinct nitrogen-rich core, often associated with agrochemical or pharmaceutical applications, but lack the benzotriazinone’s conjugated system .

Synthetic and Commercial Relevance: Benzotriazinone esters in –8 are marketed as high-purity building blocks, though some derivatives are discontinued, highlighting supply-chain variability .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate represents a class of benzotriazine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate

- Molecular Formula : C12H10BrN3O2

- Molecular Weight : 303.13 g/mol

- SMILES Notation : Cc1cc(ccc1Br)C(=O)O[N]1=Nc2ccccc2N=N1

Antimicrobial Properties

Research indicates that benzotriazine derivatives exhibit significant antimicrobial activity. For instance, studies on related compounds have shown:

- Antibacterial Activity : Compounds similar to (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often ranged from to against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .

Anticancer Activity

Benzotriazine derivatives have been evaluated for their anticancer properties. In vitro studies have shown:

- Cell Proliferation Inhibition : The compound effectively inhibited the proliferation of cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

The biological activity of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of a related benzotriazine derivative against a panel of bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity with MIC values significantly lower than those of traditional antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound was shown to induce cell cycle arrest and apoptosis in human breast cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate changes in protein expression associated with apoptosis .

Data Summary Table

Q & A

Q. What are the recommended laboratory synthesis protocols for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-bromobenzoate?

- Methodological Answer : The compound can be synthesized via coupling reactions involving activated intermediates. For example, analogous procedures (e.g., triazine-based coupling in ) suggest using a brominated benzoate derivative and a benzotriazinone moiety under nucleophilic substitution conditions. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or DCC) to form an acyl chloride.

- Step 2 : Reaction with the hydroxyl group on the benzotriazinone ring under anhydrous conditions (e.g., in dichloromethane or DMF).

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Optimal yields (~70–80%) are achieved at 0–5°C to minimize side reactions. Monitor progress using TLC (Rf ~0.5 in 1:1 hexane/EtOH) .

Q. How should researchers safely handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Conduct reactions in a fume hood to avoid inhalation of vapors. Electrostatic discharge must be mitigated using grounded equipment .

- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Ensure storage areas are dry and ventilated. Opened containers must be resealed with parafilm to prevent moisture ingress .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the ester linkage (δ ~4.5–5.0 ppm for methylene protons) and aromatic bromine substitution (splitting patterns in δ 7.2–8.3 ppm).

- FT-IR : Validate ester carbonyl (C=O stretch ~1720 cm⁻¹) and benzotriazinone (C=N stretch ~1600 cm⁻¹).

- HRMS : Verify molecular ion peak (expected m/z ~375.0 for [M+H]+).

Cross-reference data with analogous compounds (e.g., triazinone derivatives in ) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies often arise from tautomerism in the benzotriazinone ring or rotational isomerism in the ester group. Strategies include:

- Variable-Temperature NMR : Identify dynamic equilibria (e.g., coalescence temperatures for rotamers).

- X-ray Crystallography : Resolve absolute configuration and confirm hydrogen bonding in the solid state.

- DFT Calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA software).

For example, conflicting NOE correlations in NMR may require iterative refinement of proposed conformers .

Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The compound’s reactivity can be modeled using:

- Molecular Orbital Theory : Predict regioselectivity in substitutions (e.g., para vs. meta attack on the bromobenzoate).

- Hammett Constants (σ) : Quantify electronic effects of substituents on reaction rates (Br: σ_meta = +0.37).

- DFT-Based Transition State Analysis : Optimize intermediates (e.g., SN2 vs. SN1 pathways) using software like Gaussian.

These frameworks align with and , emphasizing the integration of computational and experimental data .

Q. How can researchers design experiments to study degradation pathways under varying pH conditions?

- Methodological Answer :

- Experimental Design : Use a split-plot design (randomized blocks, as in ) with pH (3–10) as the main factor and temperature (25–60°C) as the subplot.

- Analytical Methods : Monitor degradation via HPLC (C18 column, 254 nm) and LC-MS to identify hydrolyzed products (e.g., free 3-bromobenzoic acid).

- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-lives. Buffer solutions (phosphate/citrate) maintain pH stability.

Data interpretation should account for autocatalysis by bromide ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.